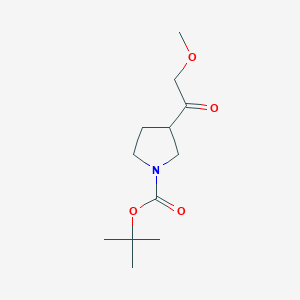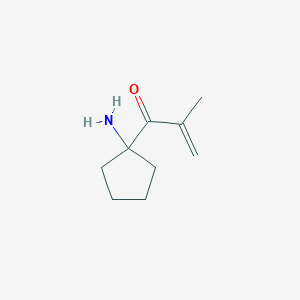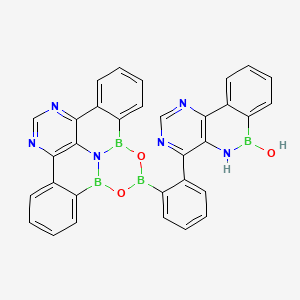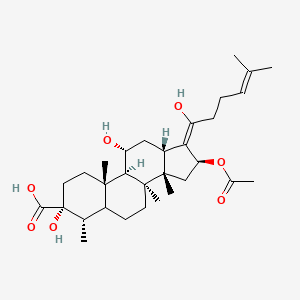![molecular formula C9H19NO B13152591 1-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B13152591.png)
1-[1-(Aminomethyl)cyclobutyl]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Aminomethyl)cyclobutyl]butan-1-ol is a chemical compound with the molecular formula C9H19NO It is characterized by the presence of a cyclobutyl ring attached to a butanol chain, with an aminomethyl group attached to the cyclobutyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]butan-1-ol typically involves the reaction of cyclobutylmethylamine with butanal under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as distillation or chromatography, to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and efficiency, with the use of advanced equipment and techniques for purification and isolation of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(Aminomethyl)cyclobutyl]butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1-[1-(Aminomethyl)cyclobutyl]butan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]butan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The cyclobutyl ring provides structural stability and can modulate the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol: Similar structure with a cyclobutanol ring.
1-(Aminomethyl)cyclobutane: Lacks the butanol chain.
Cyclobutylmethylamine: Contains the aminomethyl group but lacks the butanol chain.
Uniqueness
1-[1-(Aminomethyl)cyclobutyl]butan-1-ol is unique due to the combination of the cyclobutyl ring, aminomethyl group, and butanol chain. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
1-[1-(aminomethyl)cyclobutyl]butan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-2-4-8(11)9(7-10)5-3-6-9/h8,11H,2-7,10H2,1H3 |
Clave InChI |
QLNFZEXGZGFNPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1(CCC1)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one](/img/structure/B13152508.png)
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13152510.png)












